O-(2-methylpiperidin-4-yl)hydroxylamine
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Overview
Description
O-(2-methylpiperidin-4-yl)hydroxylamine is a chemical compound with the molecular formula C6H14N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-methylpiperidin-4-yl)hydroxylamine typically involves the reaction of 2-methylpiperidine with hydroxylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
O-(2-methylpiperidin-4-yl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
O-(2-methylpiperidin-4-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-(2-methylpiperidin-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methylpiperidine: A precursor in the synthesis of O-(2-methylpiperidin-4-yl)hydroxylamine.
Hydroxylamine: A related compound with similar reactivity but lacking the piperidine ring.
N-methylhydroxylamine: Another hydroxylamine derivative with different substituents on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the hydroxylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
O-(2-methylpiperidin-4-yl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
RWAINVYYZGGFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)ON |
Origin of Product |
United States |
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